molecular formula C23H26N2O4 B2904718 (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-36-4

(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2904718
CAS No.: 869078-36-4
M. Wt: 394.471
InChI Key: JWXZXFNDHZWVKA-STZFKDTASA-N
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Description

The compound “(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one” is a synthetic benzofuran-3-one derivative characterized by a benzylidene substituent at the 2-position and a 4-methylpiperazinylmethyl group at the 7-position. Its structure combines a dihydrobenzofuran core with pharmacologically relevant substituents, including the 4-ethoxyphenyl moiety, which may enhance lipophilicity and membrane permeability, and the 4-methylpiperazine group, which could influence solubility and target binding .

Properties

IUPAC Name

(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-3-28-17-6-4-16(5-7-17)14-21-22(27)18-8-9-20(26)19(23(18)29-21)15-25-12-10-24(2)11-13-25/h4-9,14,26H,3,10-13,15H2,1-2H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXZXFNDHZWVKA-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the ethoxybenzylidene and piperazinylmethyl groups. Common reagents and catalysts used in these reactions include palladium catalysts for coupling reactions, and bases like potassium carbonate for deprotonation steps. The reaction conditions often involve refluxing in organic solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Purification methods such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ethoxybenzylidene group can be reduced to an ethyl group using reducing agents like sodium borohydride.

    Substitution: The piperazinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an ethyl-substituted benzofuran.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular pathways.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development. Preclinical studies would be conducted to evaluate its efficacy and safety.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties may make it suitable for applications in materials science or chemical manufacturing.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Table 1. Structural Comparison of Benzofuran-3-one Derivatives

Compound Name Benzylidene Substituent Piperazine Substituent Key Structural Features Source (Evidence ID)
Target Compound 4-ethoxyphenyl 4-methylpiperazine Enhanced lipophilicity (ethoxy group), moderate solubility (methylpiperazine) -
(2Z)-6-hydroxy-7-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl]-2-(2,3,4-trimethoxybenzylidene)benzofuran-3-one 2,3,4-trimethoxyphenyl 4-(2-hydroxyethyl)piperazine Increased polarity (hydroxyethyl and methoxy groups); potential for hydrogen bonding
(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one 4-fluorophenyl None Reduced steric bulk; electronegative fluorine may enhance target affinity
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one 2-methylphenyl 4-(2-hydroxyethyl)piperazine Hydrophobic methyl group; hydroxyethyl improves solubility

Substituent Effects on Bioactivity

  • The 2,3,4-trimethoxyphenyl variant () may exhibit stronger hydrogen-bonding capacity due to methoxy groups, favoring interactions with polar enzyme active sites .
  • Piperazine Modifications: The 4-methylpiperazine group in the target compound balances basicity and solubility, whereas the 4-(2-hydroxyethyl)piperazine in analogues () introduces additional hydrogen-bond donors, possibly improving aqueous solubility but increasing metabolic vulnerability .

Pharmacological Potential

While direct bioactivity data for the target compound are scarce, related benzofuran-3-ones demonstrate diverse applications:

  • Anticancer Activity : Trimethoxybenzylidene derivatives () are hypothesized to inhibit tubulin polymerization, akin to combretastatin analogues .
  • Anti-inflammatory Applications: Network pharmacology studies () suggest benzofuranones may target pathways like NF-κB, though this remains untested for the 4-ethoxyphenyl variant.

Computational and Experimental Gaps

  • Molecular Docking : Preliminary virtual screening () could prioritize the target compound for kinase or protease inhibition assays, leveraging its piperazine and ethoxyphenyl motifs.
  • Synthetic Feasibility : The 4-methylpiperazine group may simplify synthesis compared to hydroxyethyl variants (), though scalability challenges remain unaddressed.

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